

Spectroscopic Characterization of Methyl 4-(cyclopropylamino)-3-nitrobenzoate: A Technical Guide

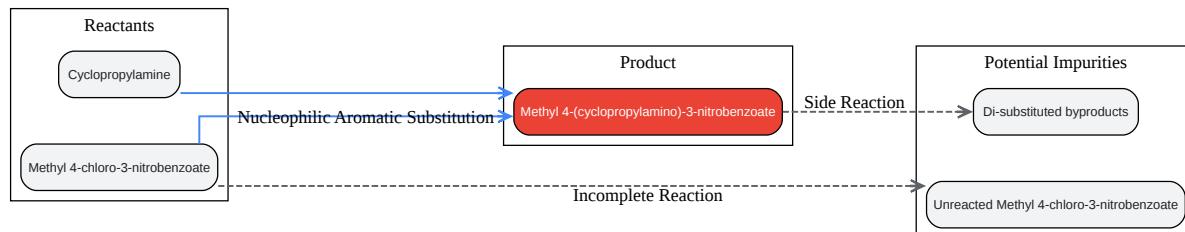
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-(cyclopropylamino)-3-nitrobenzoate

Cat. No.: B1416579

[Get Quote](#)


This technical guide provides a comprehensive analysis of the expected spectroscopic data for **Methyl 4-(cyclopropylamino)-3-nitrobenzoate**, a key intermediate in pharmaceutical and materials science research. As experimental spectra for this specific molecule are not readily available in public databases, this document leverages extensive data from structurally analogous compounds and established spectroscopic principles to provide a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar molecules.

Introduction and Plausible Synthesis

Methyl 4-(cyclopropylamino)-3-nitrobenzoate (CAS 848819-82-9) possesses a unique combination of functional groups: a cyclopropylamine, a nitro group, and a methyl ester on a benzene ring. This arrangement offers multiple sites for further chemical modification, making it a valuable building block in organic synthesis.

A plausible and efficient synthesis of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** involves the nucleophilic aromatic substitution of a suitable precursor, such as methyl 4-chloro-3-nitrobenzoate, with cyclopropylamine. This reaction is analogous to established procedures for the synthesis of similar N-substituted nitroaromatics.[\[1\]](#)[\[2\]](#)

DOT Script for Plausible Synthetic Pathway

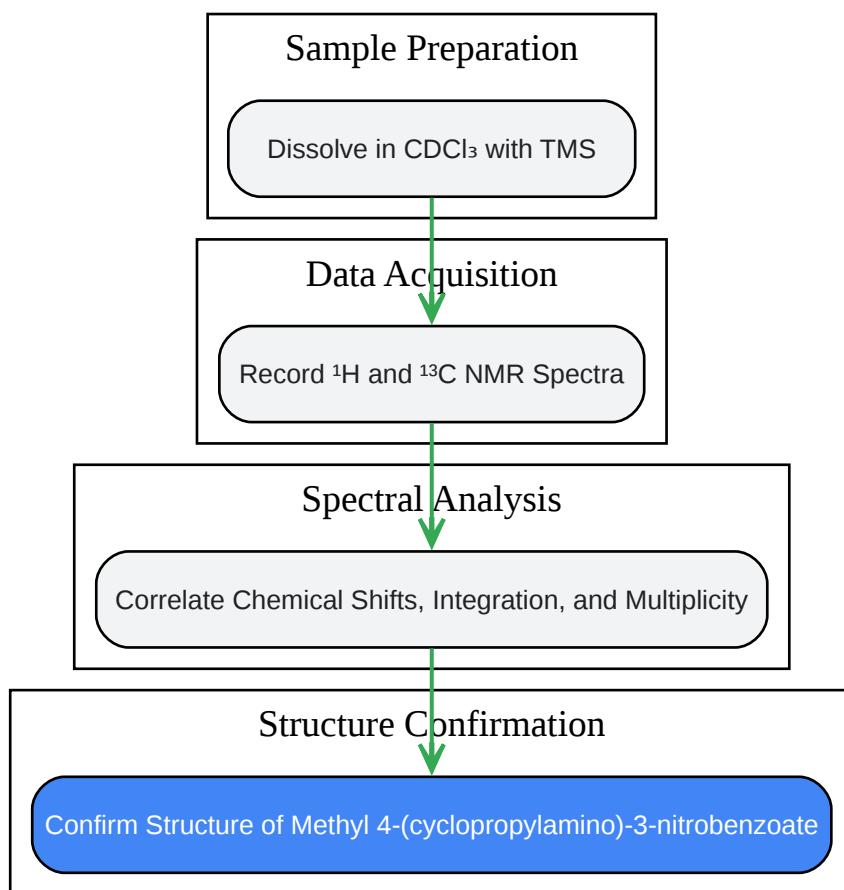
[Click to download full resolution via product page](#)

Caption: Plausible synthetic route and potential impurities.

Understanding this synthetic route is crucial for anticipating potential impurities that might be observed in the spectroscopic analysis. These could include unreacted starting material (methyl 4-chloro-3-nitrobenzoate) or potential side-products.

Predicted ^1H and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR spectra of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** are based on established chemical shift correlations and data from analogous compounds.^{[3][4][5][6][7][8][9]}


Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, the amine proton, and the methyl ester protons.

Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity
~8.5	d
~7.9	dd
~7.0	d
~3.9	s
~2.6	m
~0.9	m
~0.6	m
~8.3	br s

DOT Script for NMR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural confirmation.

Interpretation:

- The aromatic region will display three distinct signals due to the substitution pattern. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded.
- The methyl ester will appear as a singlet around 3.9 ppm.
- The cyclopropyl group will show complex multiplets in the aliphatic region.
- The N-H proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ^{13}C NMR Data	
Chemical Shift (δ , ppm)	Assignment
~165	C=O (ester)
~148	Ar-C (attached to NO_2)
~145	Ar-C (attached to NH)
~135	Ar-CH
~125	Ar-C (attached to COOCH_3)
~120	Ar-CH
~115	Ar-CH
~52	$-\text{OCH}_3$
~24	Cyclopropyl-CH
~7	Cyclopropyl- CH_2

Interpretation:

- The carbonyl carbon of the ester will be the most downfield signal.
- The aromatic carbons attached to the nitro and amino groups will be significantly shifted.
- The remaining aromatic carbons will appear in the typical range of 115-135 ppm.
- The aliphatic carbons of the cyclopropyl group and the methyl ester will be found in the upfield region.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR spectrum of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** will show characteristic absorption bands for the N-H, C=O, NO₂, and C-O bonds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Predicted IR Absorption Bands

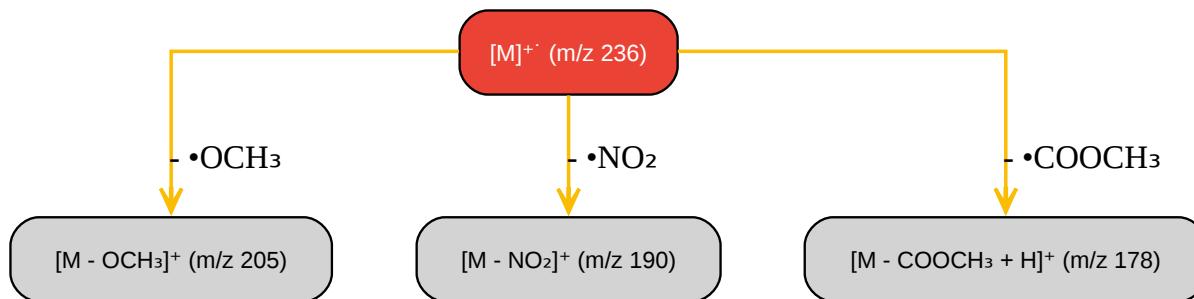
Wavenumber (cm ⁻¹)	Functional Group
~3400	N-H
~3100-3000	Aromatic C-H
~2950-2850	Aliphatic C-H
~1720	C=O (ester)
~1600, ~1480	Aromatic C=C
~1530, ~1350	N-O (nitro)
~1280	C-O (ester)

Interpretation:

- A sharp peak around 3400 cm⁻¹ is indicative of the N-H stretch of the secondary amine.
- The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in the ester.
- Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are the classic signature of a nitro group.
- The C-O stretch of the ester will be visible around 1280 cm⁻¹.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.


Predicted Fragmentation Pattern: The electron ionization (EI) mass spectrum of **Methyl 4-(cyclopropylamino)-3-nitrobenzoate** (Molecular Weight: 236.22 g/mol) is expected to show a molecular ion peak (M⁺) at m/z 236. Key fragmentation pathways are likely to involve the loss

of the methoxy group, the nitro group, and fragmentation of the cyclopropyl ring.[14][15][16][17][18][19]

Predicted Mass Spectrum Fragments

m/z	Fragment Identity
236	$[M]^+$
205	$[M - \text{OCH}_3]^+$
190	$[M - \text{NO}_2]^+$
178	$[M - \text{COOCH}_3 + \text{H}]^+$
163	$[M - \text{NO}_2 - \text{HCN}]^+$

DOT Script for Mass Spectrometry Fragmentation

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways.

Interpretation:

- The molecular ion peak at m/z 236 should be observable.
- The loss of a methoxy radical (31 Da) to give a fragment at m/z 205 is a common fragmentation for methyl esters.

- The loss of the nitro group (46 Da) leading to a fragment at m/z 190 is characteristic of nitroaromatic compounds.
- Other significant fragments will arise from further cleavages of the primary fragments.

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic data for **Methyl 4-(cyclopropylamino)-3-nitrobenzoate**. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The predicted NMR, IR, and MS data, along with the plausible synthetic pathway and potential impurities, offer a comprehensive framework for researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. scribd.com [scribd.com]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13.4 Chemical Shifts in ¹H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 11. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 15. youtube.com [youtube.com]
- 16. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 4-(cyclopropylamino)-3-nitrobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1416579#methyl-4-cyclopropylamino-3-nitrobenzoate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com